molecular formula C8H8ClNO3 B1610993 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene CAS No. 101080-03-9

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene

Cat. No.: B1610993
CAS No.: 101080-03-9
M. Wt: 201.61 g/mol
InChI Key: NYKGERLHQSWZHA-UHFFFAOYSA-N
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Description

Significance of Functionalized Benzene (B151609) Compounds in Organic Synthesis

Functionalized benzene compounds are indispensable tools in the hands of synthetic organic chemists. They serve as readily available starting materials and intermediates for the construction of more intricate molecular architectures found in pharmaceuticals, agrochemicals, dyes, and materials science. mdpi.combiosynth.com The specific functional groups on the benzene ring dictate the synthetic pathways that can be employed, allowing for the strategic and controlled assembly of target molecules. The ability to transform simple benzene derivatives into complex, high-value products underscores their fundamental importance in the chemical industry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-methoxy-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKGERLHQSWZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578963
Record name 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101080-03-9
Record name 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Chloro 4 Methoxy 2 Methyl 5 Nitrobenzene

Classical Synthetic Approaches

Traditional methods for synthesizing 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene have historically relied on foundational reactions in organic chemistry, primarily electrophilic aromatic nitration and nucleophilic aromatic substitution.

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic nitration is a cornerstone of organic synthesis and a principal method for introducing a nitro group onto an aromatic ring. nih.govlibretexts.org In the context of synthesizing this compound, this strategy typically involves the nitration of a substituted benzene (B151609) precursor. The reaction generally utilizes a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, to generate the reactive nitronium ion (NO2+). nih.govmasterorganicchemistry.com

The starting material for this synthesis is often 2-chloro-5-methoxytoluene. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the nitration. The chloro and methyl groups are ortho-, para-directing, while the methoxy (B1213986) group is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, influences the position of the incoming nitro group. The nitration of o-chlorotoluene, for instance, can yield 2-chloro-5-nitrotoluene, demonstrating the influence of the chloro and methyl groups on the regiochemical outcome. quora.comgoogle.com

A typical procedure involves the slow addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the substrate at a controlled temperature to manage the exothermic nature of the reaction and minimize the formation of byproducts. masterorganicchemistry.com

Nucleophilic Aromatic Substitution of Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to this compound, particularly when starting with precursors that are already nitrated. d-nb.info This reaction is viable when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex. libretexts.org The presence of a nitro group ortho or para to a halogen leaving group significantly facilitates the substitution. libretexts.org

In a potential synthetic route, a dihalogenated nitroaromatic compound could serve as the precursor. For example, a compound like 1,2-dichloro-4-methyl-5-nitrobenzene (B105503) could undergo a nucleophilic aromatic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide. The nitro group activates the ring towards nucleophilic attack, enabling the displacement of one of the chloro atoms by the methoxide ion. The position of the substitution would be dictated by the electronic activation provided by the nitro group. nih.gov

It is important to note that the reaction conditions, including the choice of solvent and temperature, are critical for achieving the desired substitution and minimizing side reactions.

Advanced and Green Synthetic Strategies

Oxidative Nucleophilic Alkoxylation of Nitroaromatics

A more novel approach involves the oxidative nucleophilic aromatic substitution of hydrogen (ONSH) in nitroaromatics. rsc.org This method allows for the direct introduction of an alkoxy group onto a nitro-activated aromatic ring without the need for a halogen leaving group. researchgate.netmdpi.com The reaction typically proceeds by the addition of an alkoxide to the nitroarene, forming a σH-adduct, which is then oxidized to the final product. mdpi.com

For the synthesis of this compound, this could potentially involve the reaction of 2-chloro-4-methyl-1-nitrobenzene with a methoxide source in the presence of an oxidizing agent. This approach offers the advantage of atom economy, as it avoids the pre-functionalization required in classical SNAr reactions.

Phase-Transfer Catalysis in Methoxylation Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). nih.govyoutube.com This technique can be particularly useful for methoxylation reactions, where the nucleophile (methoxide) is often in an aqueous or solid phase and the organic substrate is in an organic solvent. crdeepjournal.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous or solid phase to the organic phase, where it can react with the substrate. youtube.com This method can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. nih.gov For the synthesis of this compound, PTC could be employed in a nucleophilic aromatic substitution reaction, potentially reducing the need for harsh, anhydrous conditions.

Catalyst Type Reactants Phases Advantages
Quaternary Ammonium SaltsHalogenated Nitroaromatic, Methoxide SourceLiquid-Liquid or Solid-LiquidEnhanced reaction rates, milder conditions, improved yields. nih.govcrdeepjournal.org
Phosphonium SaltsHalogenated Nitroaromatic, Methoxide SourceLiquid-Liquid or Solid-LiquidSimilar to quaternary ammonium salts, often with different solubility and stability profiles. crdeepjournal.org
Crown EthersHalogenated Nitroaromatic, Methoxide SourceSolid-LiquidEffective at solvating alkali metal cations, thereby activating the associated anion. youtube.com
Polyethylene Glycol (PEG)Halogenated Nitroaromatic, Methoxide SourceLiquid-LiquidAn inexpensive and non-toxic alternative to traditional phase-transfer catalysts. youtube.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes, while frequently improving yields and product purity. scirp.orgchemicaljournals.comajrconline.org This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. researchgate.netijnrd.org

Microwave irradiation can be applied to both electrophilic nitration and nucleophilic substitution reactions. For instance, microwave-assisted nitration can be performed using reagents like dilute nitric acid, offering a greener alternative to the traditional concentrated acid mixtures. sciencemadness.org Similarly, microwave heating can significantly accelerate nucleophilic aromatic substitution reactions, sometimes even in the absence of a catalyst. nih.gov The application of microwave technology to the synthesis of this compound has the potential to offer a more rapid, efficient, and environmentally friendly route compared to conventional heating methods. researchgate.netbspublications.net

Reaction Type Conventional Method Time Microwave-Assisted Time Key Advantages of MAOS
NitrationHoursMinutesReduced reaction time, higher yields, cleaner reactions. scirp.orgsciencemadness.org
Nucleophilic SubstitutionHours to DaysMinutes to HoursFaster reaction rates, potential for solvent-free conditions, improved purity. nih.gov
EsterificationHoursMinutesSignificant rate enhancement. ajrconline.org
Schiff Base Formation12-18 hours4-6 minutesDramatic reduction in reaction time. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a modern and efficient approach to chemical synthesis, offering substantial benefits in safety, scalability, and process control, particularly for the production of nitroaromatic compounds. The use of continuous flow methods for the nitration of aromatic precursors to this compound enables meticulous management of critical reaction parameters like temperature, pressure, and residence time, which often leads to enhanced yields and selectivity. beilstein-journals.orgbeilstein-journals.org

Investigations into the continuous flow nitration of various aromatic compounds have yielded valuable data that can inform the synthesis of this compound. For example, studies on the nitration of o-xylene (B151617) have shown that the distribution of isomers can be controlled by adjusting the reaction conditions. google.com

Table 1: Continuous Flow Nitration of o-Xylene

SubstrateNitrating AgentTemperature (°C)Residence TimeConversion (%)Selectivity
o-XyleneHNO₃/H₂SO₄ (40:60 v/v)4020 min9956.5% 3-nitro-o-xylene, 43.5% 4-nitro-o-xylene
o-XyleneFuming HNO₃0---

Data adapted from a patent on continuous flow liquid phase nitration of alkyl benzene compounds. google.com

The successful continuous flow nitration of other substituted benzenes, such as benzaldehyde (B42025) and 2-amino-6-chloro-4-pyrimidinol, further illustrates the adaptability of this technology. beilstein-journals.org Additionally, the optimization of the continuous flow nitration of 4-fluoro-2-methoxyaniline (B49241) to its 5-nitro derivative serves as a pertinent model for the synthesis of the target compound. acs.org

Precursor Synthesis and Functional Group Transformations

The creation of intricately substituted nitrobenzenes such as this compound typically requires a multi-step synthetic sequence involving the precise introduction of functional groups and, in some cases, the construction of the benzene ring from non-aromatic precursors.

Synthesis from Anilines and Related Aminobenzenes

A prevalent method for synthesizing nitroaromatic compounds is through the nitration of an aniline (B41778) precursor. The amino group is a potent activating group that directs incoming electrophiles to the ortho and para positions. However, the direct nitration of anilines using strong acids can result in unwanted oxidation and the formation of a substantial amount of the meta-isomer. This is due to the protonation of the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. youtube.com To mitigate these issues, the amino group is frequently protected, commonly through acetylation to form an anilide. The resulting acetamido group remains ortho-, para-directing but is less activating than a free amino group, which allows for a more controlled nitration process.

A successful synthesis of the analogous compound, 1-chloro-2-methyl-4-nitrobenzene, has been achieved starting from 4-chloroaniline (B138754). researchgate.net This synthesis involves the oxidation of the aniline to the corresponding nitro compound, followed by a methylation step. A feasible synthetic pathway to this compound could therefore involve the nitration of a suitably substituted aniline derivative, such as 2-chloro-5-methoxyaniline, following the protection of its amino group.

The reduction of a nitro group to an amine is a fundamental functional group transformation frequently utilized in the synthesis of complex aromatic molecules. youtube.com This transformation enables the use of a nitro group to direct subsequent electrophilic aromatic substitutions to the meta position. Following this, the nitro group can be reduced to an amino group, which can then direct further substitutions to the ortho and para positions. libretexts.org

Table 2: Nitration of Aniline Derivatives

SubstrateReagentsProduct DistributionReference
AnilineHNO₃/H₂SO₄51% p-nitroaniline, 47% m-nitroaniline, 2% o-nitroaniline youtube.com
AcetanilideHNO₃/H₂SO₄Major: p-nitroacetanilide youtube.com

Annulation Protocols for Polysubstituted Nitrobenzene (B124822) Derivatives

Annulation reactions, which involve the construction of a new ring onto a pre-existing molecular framework, offer a robust strategy for the synthesis of polysubstituted benzene derivatives. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is an especially adaptable method for creating six-membered rings that can subsequently be aromatized to yield benzene derivatives. mdpi.comnih.gov

For the synthesis of this compound, a theoretical Diels-Alder strategy could entail the reaction of a specifically substituted diene with a nitro-functionalized dienophile. For instance, a diene containing the chloro, methoxy, and methyl substituents could be reacted with a nitroalkene. The subsequent aromatization of the resulting cyclohexene (B86901) ring, likely via oxidation, would produce the desired polysubstituted nitrobenzene. The regioselectivity of the Diels-Alder reaction is a crucial factor and is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com

Alternative annulation methods, including [3+3] annulation protocols, have also been established for the synthesis of polysubstituted nitrobenzene derivatives. These techniques generally involve the reaction of a three-carbon building block with another three-atom component to assemble the six-membered ring.

Although specific, documented examples of annulation reactions that directly yield this compound are not prevalent in the scientific literature, the foundational principles of these potent ring-forming reactions provide a viable and flexible conceptual approach for its synthesis from acyclic or less complex cyclic precursors.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides that possess electron-withdrawing substituents. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org In this process, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this intermediate state. libretexts.org In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For this compound, the presence of a strong electron-withdrawing nitro group at the C5 position significantly activates the ring for nucleophilic aromatic substitution. youtube.com This activation is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org

Displacement of Chloro and Nitro Groups by Various Nucleophiles

The primary site for nucleophilic attack on this compound is the carbon atom bonded to the chlorine (C1). The chloro group is an effective leaving group and is situated para to the powerfully activating nitro group, making it highly susceptible to displacement by a wide range of nucleophiles. libretexts.orgyoutube.com Reactions with nucleophiles such as amines, alkoxides, or thiolates are expected to readily displace the chloride ion.

While the chloride is the most probable leaving group, the displacement of a nitro group by a nucleophile is also a known phenomenon in SNAr chemistry, particularly in highly activated systems. nih.gov However, halide displacement is generally more common. The methoxy group is typically a poor leaving group in SNAr reactions and is not expected to be displaced under normal conditions.

Table 1: Predicted Products from Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Predicted Major Product
Alkoxide Sodium methoxide (NaOCH₃) 1,4-Dimethoxy-2-methyl-5-nitrobenzene
Amine Ammonia (NH₃) 4-Methoxy-2-methyl-5-nitroaniline

Investigations into σ-Adduct Formation

The intermediate formed during the SNAr reaction is a crucial species for understanding the reaction mechanism. When a nucleophile attacks the activated aromatic ring, it forms a negatively charged intermediate, or σ-adduct, often referred to as a Meisenheimer complex. libretexts.org The stability of this complex is a key factor in the feasibility of the SNAr reaction.

In the case of this compound, the attack of a nucleophile at C1 leads to a Meisenheimer complex where the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization for the intermediate, thereby facilitating the substitution reaction. The resonance structures show the charge distributed to the ortho and para positions of the ring, which includes the carbon bearing the nitro group. youtube.com

The term σH adduct refers to the addition of a nucleophile to a hydrogen-bearing carbon atom on an electron-deficient ring. While the primary reactive pathway involves the substitution of the chloro group (a σ-X adduct), the formation of σH adducts on highly electron-poor nitroaromatics is also possible, though typically less favored than substitution of a good leaving group.

Regioselectivity and Chemoselectivity in Nucleophilic Attack

Regioselectivity: The regioselectivity of nucleophilic attack on this compound is precisely controlled by the electronic effects of the substituents. The nitro group at C5 activates the para position (C1) and the ortho positions (C4 and C6).

Attack at C1: This is the most favored position. The carbon is attached to a good leaving group (Cl) and is strongly activated by the para-nitro group. libretexts.org

Attack at C4: This position is ortho to the nitro group, but the methoxy group is a much poorer leaving group than chloride.

Attack at C6: This position is also ortho to the nitro group, but it bears a hydrogen atom, not a leaving group. While a hydride could theoretically be displaced, this is a much less common pathway.

Therefore, nucleophilic attack is highly regioselective for the C1 position, leading to the displacement of the chloro substituent.

Chemoselectivity: Chemoselectivity concerns which functional group in a polyfunctional molecule will react. slideshare.net For this compound, the primary competition under SNAr conditions is the substitution of the chloro group. Using nucleophiles that are also reducing agents could introduce a competing reaction at the nitro group. However, under typical SNAr conditions with non-reducing nucleophiles like alkoxides or amines, the reaction is highly chemoselective for the substitution of the chlorine atom.

Electrophilic Aromatic Substitution Reactions of Substituted Nitrobenzenes

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich π-system of a benzene ring. lumenlearning.com The success of this reaction depends on the nature of the substituents already present on the ring. Activating groups increase the ring's nucleophilicity and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease reactivity and direct to the meta position. libretexts.orgmakingmolecules.com

The aromatic ring of this compound is heavily substituted, with only one position (C6) available for substitution. The reactivity of this position is governed by the combined influence of the adjacent groups:

Nitro group (at C5): Strongly deactivating, meta-director. makingmolecules.com

Chloro group (at C1): Weakly deactivating, ortho-, para-director. libretexts.org

Methoxy group (at C4): Strongly activating, ortho-, para-director. libretexts.org

Methyl group (at C2): Weakly activating, ortho-, para-director. libretexts.org

Table 2: Analysis of Directing Effects for Electrophilic Attack at C6

Substituent Position Relative to C6 Effect on C6
Chloro ortho Deactivating
Nitro ortho Deactivating
Methoxy meta Weakly activating (less influential than o,p)

The C6 position is ortho to two deactivating groups (nitro and chloro). Although it is para to the activating methyl group, the strong deactivating influence of the adjacent nitro and chloro groups makes further electrophilic substitution at this position extremely difficult. The ring is considered highly deactivated towards electrophilic attack, and such reactions are not expected to proceed under standard conditions. libretexts.org

Reduction and Oxidation Chemistry

Reduction of the Nitro Group to Amino Derivatives

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. sci-hub.se This reaction provides a reliable method for introducing an amine functionality onto an aromatic ring. makingmolecules.com A variety of reagents can accomplish this transformation with high efficiency and chemoselectivity. scispace.com

For this compound, the nitro group can be selectively reduced to an amino group, yielding 5-amino-4-chloro-2-methoxy-1-methylbenzene (also named 4-Chloro-5-methoxy-2-methylaniline). This reduction is typically chemoselective, leaving the chloro, methoxy, and methyl groups intact. sci-hub.se Common methods include catalytic hydrogenation or the use of dissolving metals in acidic media. scispace.com

Table 3: Common Reagents for the Reduction of the Nitro Group

Reducing System Reagents Typical Conditions
Catalytic Hydrogenation H₂, Pd/C Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate)
Metal in Acid Sn / HCl Concentrated HCl, heat
Metal in Acid Fe / HCl Acetic acid or HCl, heat

The enzymatic reduction of similar chlorinated nitroaromatic compounds has also been reported, often proceeding through hydroxylamino intermediates. nih.gov

Table 4: List of Chemical Compounds Mentioned

Compound Name
1,4-Dimethoxy-2-methyl-5-nitrobenzene
1-Chloro-2-methyl-4-nitrobenzene
This compound
2,4,6-trinitrochlorobenzene
2-amino-5-chlorohydroquinone
2-chloro-5-nitrotoluene
4-Chloro-5-methoxy-2-methylaniline
4-chloroaniline
4-Methoxy-2-methyl-5-nitroaniline
4-Methoxy-2-methyl-5-nitro-1-(phenylthio)benzene
4-nitrochlorobenzene
Amines
Alkoxides
Ammonia
Aniline
Benzene
Benzoic ester
Chlorobenzene
Dichloromethane
Dimethylamine
Ethanol
Ethyl acetate
Hydrazine
Hydrogen
Hydroxylamino derivatives
Methoxybenzene (anisole)
Methyl iodide
Nitrobenzene
Nitroso derivatives
Peroxytrifluoroacetic acid
Sodium carbonate
Sodium methoxide
Sodium thiophenoxide
Thiols
Toluene

Oxidative Transformations of Substituted Anilines

The transformation of substituted anilines into other functional groups, such as nitroarenes and azoxybenzenes, is a significant process in organic synthesis. nih.gov These products serve as crucial building blocks for pharmaceuticals, dyes, and other industrial chemicals. researchgate.net The reactivity of the aniline precursor is heavily influenced by the nature and position of the substituents on the aromatic ring. While direct oxidative studies on 4-chloro-2-methyl-5-nitroaniline (B1614600) (the corresponding aniline to the title compound) are not extensively detailed, the behavior of similarly substituted anilines provides a strong framework for understanding its potential transformations.

The oxidation of anilines can be selectively controlled to yield different products. For instance, the use of a peroxide oxidant in the presence of a base is a common method. The strength of the base can direct the reaction towards either an azoxybenzene (B3421426) (with a mild base like NaF) or a nitroaromatic (with a strong base like NaOMe). nih.govresearchgate.net This controllable selectivity offers an environmentally friendly approach by avoiding heavy metal catalysts. researchgate.net

Anilines bearing either electron-donating or electron-withdrawing groups can undergo these oxidative transformations. For example, anilines with electron-donating groups like methyl and methoxy, as well as those with electron-withdrawing groups like halogens, have been successfully oxidized to their corresponding nitroaromatics in high yields. nih.govresearchgate.net The reaction mechanism for base-mediated peroxide oxidation is proposed to proceed through a phenylhydroxylamine intermediate, which is then rapidly oxidized to a nitrosobenzene. nih.gov These intermediates can then condense to form the azoxybenzene product. nih.gov

Table 1: Conditions for Selective Oxidation of Anilines

Product Oxidant Base Typical Substrates
Azoxybenzene Hydrogen Peroxide Mild Base (e.g., NaF) Electron-rich and electron-poor anilines

This table summarizes general conditions for the selective oxidation of substituted anilines based on findings from studies on various aniline derivatives. nih.govresearchgate.net

Role of Substituents in Reactivity and Selectivity

The reactivity of the benzene ring in this compound is a complex interplay of the electronic and steric effects of its four distinct substituents. These factors govern the electron density distribution within the ring and the accessibility of its various positions to reacting species.

Electronic Effects of Methoxy, Chloro, Methyl, and Nitro Groups

The electronic influence of a substituent is a combination of its inductive and resonance effects, which can either donate or withdraw electron density from the aromatic ring.

Methyl Group (-CH₃): Alkyl groups, such as methyl, are electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation. This donation increases the electron density of the ring, making it more reactive towards electrophiles.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the benzene ring through both a strong inductive effect (-I) and a strong resonance effect (-R). quora.com This significantly reduces the electron density across the entire ring, particularly at the ortho and para positions, making it much less susceptible to electrophilic attack.

Steric Hindrance and Inhibition of Resonance Effects

Steric hindrance refers to the spatial interactions between neighboring groups that can impede a chemical reaction or alter a molecule's conformation. In this compound, the substituents are positioned in a way that can lead to significant steric strain.

Specifically, the methyl group at position 2 is adjacent to the nitro group at position 5 (in a meta relationship) but is ortho to the chloro group at position 1. Research on similarly structured compounds, such as those with a methyl group adjacent to a nitro group, has shown that this arrangement can hinder reactions. researchgate.net This steric crowding can force the nitro group to twist out of the plane of the benzene ring. researchgate.net

Synthesis and Formulation

The synthesis of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, like many substituted nitroaromatics, involves multi-step chemical transformations. While specific industrial synthesis routes for this exact molecule are proprietary, general methodologies for similar compounds often involve nitration and other substitution reactions on a pre-functionalized benzene (B151609) ring. For instance, a common approach is the nitration of a corresponding chloro-methoxy-methylbenzene derivative.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Chloro 4 Methoxy 2 Methyl 5 Nitrobenzene

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and non-covalent interactions that govern the crystal packing of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene. However, a search of publicly available crystallographic databases reveals no reported crystal structure for this specific compound. The following subsections describe the analysis that would be conducted if a suitable single crystal were to be grown and analyzed.

Crystal Structure Determination and Unit Cell Parameters

The initial step in X-ray crystallographic analysis involves the determination of the unit cell parameters. These parameters define the dimensions and angles of the fundamental repeating unit of the crystal lattice.

Interactive Data Table: Hypothetical Unit Cell Parameters

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Dihedral Angle Analysis of Aromatic Rings and Nitro Groups

A key conformational feature of nitroaromatic compounds is the dihedral angle between the plane of the aromatic ring and the nitro group. This angle provides insight into the degree of steric hindrance and electronic effects within the molecule. For a related compound, 1-chloro-2-methyl-4-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring has been reported to be 6.2(3)°. researchgate.netmdpi.com A similar analysis for this compound would be crucial for understanding its specific conformational preferences.

Analysis of π...π Stacking Interactions

In the solid state, aromatic rings often engage in π...π stacking interactions, which play a significant role in crystal packing. The analysis would involve measuring the centroid-to-centroid distances and the slip angles between adjacent aromatic rings. In the crystal structure of the related 1-chloro-2-methyl-4-nitrobenzene, π...π stacking interactions are observed with centroid-to-centroid distances of 3.719(4) Å. researchgate.netmdpi.com

Characterization of C-H...O Hydrogen Bonds and Halogen Bonding (Cl...O Contacts)

Weak intermolecular interactions such as C-H...O hydrogen bonds and halogen bonds are critical in stabilizing the crystal structures of organic molecules. A detailed crystallographic study would identify and characterize these interactions, including their bond distances and angles. For instance, in 1-chloro-2-methyl-4-nitrobenzene, the crystal structure is stabilized by C-H...O hydrogen bonds and close Cl...O contacts of 3.215(3) Å. researchgate.net The nature and geometry of these interactions in this compound would be a key area of investigation. The study of halogen bonding, a noncovalent interaction involving an electrophilic region on a halogen atom, provides further insight into the supramolecular assembly. acs.org

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

While specific experimental NMR data for this compound is not available in the searched literature, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule.

Mass Spectrometry for Molecular Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. For this compound, the expected exact mass can be calculated from its molecular formula, C₈H₈ClNO₃. This calculated mass would be compared to the experimentally measured mass of the molecular ion peak in the mass spectrum to confirm the identity of the compound. While specific mass spectra for this compound are not provided in the search results, the PubChem database lists a computed molecular weight of 201.61 g/mol . nih.gov

Computational Chemistry and Theoretical Studies on 1 Chloro 4 Methoxy 2 Methyl 5 Nitrobenzene

Quantum-Chemical Calculations and Reactivity Predictions

There is currently no published research detailing the quantum-chemical calculations for 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene. Such studies would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to determine the molecule's electronic structure, optimized geometry, and properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for predicting the compound's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Without these fundamental calculations, any discussion on its predicted reactivity remains speculative.

Modeling Reaction Mechanisms and Transition States

Similarly, the scientific literature lacks any studies on the modeling of reaction mechanisms and transition states involving this compound. This type of research is essential for understanding the pathways of chemical reactions, identifying key intermediates, and determining the energy barriers for reactions. Such computational modeling provides invaluable insights into the kinetics and thermodynamics of chemical transformations. The absence of this data prevents a detailed, evidence-based discussion of the compound's behavior in chemical reactions.

Due to the lack of available research, no data tables or detailed findings can be presented for these sections.

Research on Derivatives, Analogues, and Structural Modifications of 1 Chloro 4 Methoxy 2 Methyl 5 Nitrobenzene

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted nitrobenzene (B124822) analogues typically involves multi-step chemical reactions. A common approach is the nitration of a precursor molecule, followed by other modifications. For instance, the synthesis of the related compound, 1-chloro-2-methyl-4-nitrobenzene, has been achieved through the oxidation of 4-chloroaniline (B138754), followed by a Friedel-Crafts alkylation. mdpi.com This process starts with the conversion of 4-chloroaniline to 4-nitrochlorobenzene, which is then methylated to yield the final product. mdpi.com

A similar synthetic strategy could theoretically be employed to generate analogues of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene. The introduction of a methoxy (B1213986) group can be achieved through nucleophilic substitution of a suitable precursor. For example, methods for synthesizing 2-methoxymethyl-1,4-benzenediamine involve the reaction of 4-nitro-2-chloromethyl-chlorobenzene with sodium methoxide (B1231860). google.com The synthesis of polysubstituted nitrobenzene derivatives has also been explored using methods like the [3+3] annulation protocol, which allows for the creation of complex substituted rings. researchgate.net

The characterization of these synthesized analogues is crucial for confirming their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of specific functional groups, such as the nitro (NO₂) and methoxy (O-CH₃) groups. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample. mdpi.com

While specific characterization data for derivatives of this compound are scarce, the computed properties of a closely related isomer, 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene , are available and provide an indication of the expected physicochemical characteristics.

Table 1: Computed Physicochemical Properties of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

Property Value Source
Molecular Weight 201.61 g/mol PubChem
Molecular Formula C₈H₈ClNO₃ PubChem
XLogP3 2.7 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 201.0192708 PubChem
Monoisotopic Mass 201.0192708 PubChem
Topological Polar Surface Area 55.1 Ų PubChem
Heavy Atom Count 13 PubChem
Formal Charge 0 PubChem
Complexity 194 PubChem

Note: This data is for the isomer 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (CAS: 62492-45-9) and is provided for illustrative purposes. nih.gov

Structure-Activity Relationships within Related Nitrobenzene Compounds

The biological activity of nitrobenzene compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that are responsible for the pharmacological effects of these molecules. nih.gov

The position of the nitro group on the aromatic ring, along with the nature and position of other substituents, significantly influences the molecule's electronic properties and, consequently, its biological activity. nih.gov For instance, the nitro group is a strong electron-withdrawing group, which can make the aromatic ring susceptible to nucleophilic attack. scielo.br

Key factors influencing the activity of substituted nitrobenzenes include:

Electronic Effects: The presence of electron-donating or electron-withdrawing groups can alter the reactivity of the nitro group and the aromatic ring. Thermodynamics plays a crucial role in determining the stability and reactivity of substituted benzenes. nih.gov

Steric Factors: The size and shape of the substituents can influence how the molecule interacts with biological targets. researchgate.net

In the context of genotoxicity, a quantitative structure-activity relationship (QSAR) model has been developed for substituted nitrobenzenes, correlating their genotoxic effects with the characteristics of the substituents. nih.gov Such models can be valuable in predicting the potential activity of novel derivatives. The mutagenic potential of nitro-aromatic compounds is another area where SAR has been extensively studied, though developing models that apply to a broad range of these compounds remains a challenge. researchgate.net

For derivatives of this compound, it can be hypothesized that modifications to the substituents would modulate their biological activity. For example:

Altering the position of the chloro, methoxy, methyl, or nitro groups would likely lead to isomers with different activity profiles.

Replacing the chloro group with other halogens (e.g., fluoro, bromo) would impact the electronic and steric properties.

Modifying the methoxy group to other alkoxy groups could influence hydrophobicity and metabolic stability.

These hypotheses, however, require experimental validation through the synthesis and biological evaluation of a focused library of analogues.

Table 2: List of Mentioned Compounds

Compound Name
This compound
1-Chloro-2-methoxy-4-methyl-5-nitrobenzene
1-Chloro-2-methyl-4-nitrobenzene
4-Chloroaniline
4-Nitrochlorobenzene
2-Methoxymethyl-1,4-benzenediamine
4-Nitro-2-chloromethyl-chlorobenzene

Environmental Fate and Mechanistic Toxicology of 1 Chloro 4 Methoxy 2 Methyl 5 Nitrobenzene

Biodegradation Pathways and Microbial Transformations in Environmental Systems

There is a significant lack of specific research on the biodegradation pathways and microbial transformation of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene in environmental systems. However, extensive research on the biodegradation of a structurally related compound, 1-chloro-4-nitrobenzene (B41953) (1C4NB), provides a foundational understanding of potential transformation processes.

Microbial degradation of chloronitrobenzenes can proceed through several initial reactions. These include the reduction of the nitro group to a hydroxylamino or amino group, oxidative elimination of the chloride or nitro group, and reductive dehalogenation. nih.gov For instance, the bacterium Pseudomonas sp. can reduce mono-nitro compounds to their corresponding anilines under aerobic conditions. mdpi.comresearchgate.net Another bacterial strain, LW1, from the Comamonadaceae family, can utilize 1C4NB as its sole source of carbon, nitrogen, and energy. nih.govmdpi.comresearchgate.net Under anaerobic conditions, this strain transforms 1C4NB into 2-amino-5-chlorophenol (B1209517) through the partial reduction of the nitro group to a hydroxylamino substituent, followed by a Bamberger rearrangement. nih.govresearchgate.net In the presence of oxygen, 2-amino-5-chlorophenol can be further transformed into 5-chloropicolinic acid. nih.govresearchgate.net

The complete reduction of the nitro group to form the corresponding chloroanilines is a crucial first step in the anoxic transformation of chloronitrobenzenes. nih.gov It is important to note that while these pathways are established for 1-chloro-4-nitrobenzene, the influence of the additional methoxy (B1213986) and methyl groups on the benzene (B151609) ring of this compound could significantly alter the susceptibility and pathways of microbial degradation. These substitutions may affect the steric and electronic properties of the molecule, thereby influencing enzyme-substrate interactions.

Cellular and Molecular Mechanisms of Biological Interactions

Direct studies on the cellular and molecular mechanisms of biological interaction for this compound are not available in the reviewed literature. However, the toxicological profile of the related compound, 1-chloro-4-nitrobenzene, suggests potential mechanisms of action that may be relevant.

DNA Strand Breaks and Chromosomal Aberrations

Research on analogous compounds indicates that nitroaromatic compounds can induce genotoxic effects. For example, 1-chloro-4-nitrobenzene has been shown to cause DNA strand breaks and chromosomal aberrations in mammalian cells in vitro. ca.gov The metabolites of other chlorinated phenols, such as 2,4,5-trichlorophenol, have been demonstrated to induce single-strand breaks in DNA. nih.gov Specifically, the metabolites 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone (B146588) were identified as responsible for this DNA damage. nih.gov Similarly, the UV filter oxybenzone (B1678072) (2-hydroxy-4-methoxybenzophenone), which shares a methoxy-substituted benzene ring structure, has been shown to induce chromosomal aberrations and micronuclei in human lymphocytes. nih.govresearchgate.net Given these findings, it is plausible that this compound or its metabolites could interact with DNA, leading to strand breaks and chromosomal damage, although direct experimental evidence is lacking.

Sister Chromatid Exchanges in Mammalian Cells

In the context of genotoxicity, the induction of sister chromatid exchanges (SCEs) is a significant indicator of DNA damage and repair. Studies on 1-chloro-4-nitrobenzene have demonstrated its ability to induce SCEs in Chinese Hamster Ovary cells in the presence of metabolic activation. oecd.org Furthermore, an in vivo study showed a weak positive result for SCE induction in the bone marrow cells of Chinese hamsters. oecd.org The capacity of a chemical to induce SCEs often points to its potential as a mutagen and carcinogen. ca.gov While no direct data exists for this compound, the findings for its structural analog suggest that this is a potential area of toxicological concern that warrants investigation.

Metabolite Formation and Transformation Pathways

The metabolic fate of this compound has not been specifically elucidated in scientific studies. However, the metabolism of 1-chloro-4-nitrobenzene in mammals is well-documented and proceeds through three primary transformations: nitro-group reduction, displacement of the chloride via glutathione (B108866) conjugation, and ring-hydroxylation. oecd.org

Metabolism to 4-Chloroaniline (B138754) and Other Derivatives

A major metabolic pathway for 1-chloro-4-nitrobenzene involves the reduction of the nitro group to form 4-chloroaniline. ca.gov This transformation is significant as 4-chloroaniline itself is a known carcinogen. ca.govnih.gov This reduction can be mediated by cytochrome P-450 enzymes. wordpress.com In addition to 4-chloroaniline, other metabolites of 1-chloro-4-nitrobenzene have been identified in rats and humans, including 2-chloro-5-nitrophenol, N-acetyl-S-(4-nitrophenyl)-L-cysteine, and various acetylated derivatives. ca.govoecd.org The formation of 4-chloroaniline from chloronitrobenzene isomers is also a known metabolic process. wordpress.com It is conceivable that this compound could undergo similar nitroreduction to form a substituted chloroaniline, though the specific identity and properties of such a metabolite are unknown.

Role of Metabolites in Biological Responses

The metabolites of xenobiotics are often responsible for their toxic and carcinogenic effects. In the case of 1-chloro-4-nitrobenzene, its carcinogenicity is thought to be mediated, at least in part, by its metabolite, 4-chloroaniline. ca.gov This is supported by the observation that both compounds produce similar types of tumors in animal studies. ca.gov The formation of reactive metabolites, such as semiquinone radicals from the metabolism of other chlorophenols, has been linked to the induction of DNA strand breaks. nih.gov Therefore, understanding the metabolic pathways of this compound is critical to assessing its potential for adverse biological responses. The identity and reactivity of its metabolites would be key determinants of its toxicological profile.

Applications in Advanced Organic Synthesis and Materials Science

Intermediates in Pharmaceutical Synthesis

While direct applications of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene in commercially available pharmaceuticals are not extensively documented in public literature, its isomers and structurally related chlorinated nitroaromatics serve as crucial intermediates in the synthesis of various therapeutic agents. This highlights the importance of this class of compounds in medicinal chemistry.

Research has shown that related compounds are key starting materials. For instance, the isomeric compound 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is listed as an intermediate in the synthesis of Ceritinib, a drug used to treat certain types of lung cancer. pharmaffiliates.com Another related structure, 2-chloro-6-nitrotoluene, acts as a common intermediate in the synthesis of pharmaceuticals like the bronchodilatory compound vasicine. mdpi.comresearchgate.net Furthermore, a novel synthesis for the leukemia drug Bosutinib utilizes methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, a compound sharing the core substituted nitrobenzene (B124822) scaffold. nih.gov These examples underscore the potential of substituted chloronitrobenzenes as foundational scaffolds for complex, biologically active molecules. The general category of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is also classified under pharmaceutical intermediates, reinforcing the value of this substitution pattern. echemi.com

Table 1: Examples of Related Intermediates in Pharmaceutical Synthesis

Intermediate CompoundCAS NumberFinal Pharmaceutical ProductTherapeutic Area
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene100777-46-6CeritinibOncology (Lung Cancer)
2-chloro-6-nitrotoluene83-42-1Vasicine (analogue synthesis)Bronchodilator
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate351893-09-3BosutinibOncology (Leukemia)

Building Blocks for Agrochemicals

The structural motifs present in this compound are frequently found in precursors to modern agrochemicals. Chlorinated nitroaromatic compounds are a well-established class of intermediates for pesticides and herbicides. mdpi.com

Specific examples involving closely related analogues demonstrate this utility. 2-chloro-5-nitro-toluene, which shares the chloro-nitrotoluene core, is a vital intermediate in the production of Toltrazuril. google.com Toltrazuril is a broad-spectrum anticoccidial agent used in veterinary medicine to treat and control coccidiosis, a parasitic disease in animals. google.com Another similar compound, 2-Chloro-4-nitrotoluene, serves as a precursor for the herbicide Chlortoluron, which is used to control broad-leaved and grass weeds in cereal crops. google.com The synthesis of these agrochemicals often relies on the chemical handles provided by the nitro and chloro groups to build more complex structures.

Precursors for Dyes and Pigments

The chemistry of aromatic nitro compounds is foundational to the dye and pigment industry. These compounds are often converted into colorful molecules via reduction of the nitro group to an amino group, followed by diazotization and coupling reactions.

The analogue 2-chloro-5-nitro-toluene is a key intermediate for producing CLT acid, which is a significant component in manufacturing various red organic pigments. google.com These pigments, such as Plastic Scarlet and Xinbahong 36b, are widely used for coloring paints, coatings, printing inks, rubber, and plastics. google.com Similarly, 2-Chloro-4-nitrotoluene is also generally used as a dye intermediate. nih.gov The presence of the chromophoric nitro group and the reactive chloro group makes compounds like this compound potential precursors for a range of dyestuffs.

Role in Electronic Materials Development

The application of this compound in the development of electronic materials is not well-documented in current research. While there is ongoing investigation into various organic molecules for use as semiconductors, including derivatives of indigo (B80030) dyes synthesized from halogenated nitrobenzaldehydes, there is limited specific information linking this particular compound to applications in organic electronics. acs.org

Synthesis of Complex Organic Molecules and Heterocyclic Compounds

This compound is an activated aromatic system well-suited for the synthesis of more complex molecules and heterocyclic structures. Its reactivity is primarily governed by two key features: the chloro substituent, which can act as a leaving group, and the nitro group, which can be chemically transformed.

Chlorinated nitroaromatic compounds are recognized as important building blocks for creating a wide variety of heterocyclic compounds. mdpi.comresearchgate.net The electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.org This allows the chlorine to be readily displaced by a range of nucleophiles, such as amines, alcohols, and thiols, providing a direct route to substituted diaryl amines, ethers, and thioethers.

A patent for a related compound, 4-nitro-2-methoxymethyl-chlorobenzene, demonstrates this principle, where the chloro atom is displaced by benzylamine (B48309) in a nucleophilic substitution reaction. google.com This reactivity is crucial for building larger molecular frameworks.

Furthermore, the nitro group itself is a versatile functional handle. It can be easily reduced to an amino group (-NH₂). This resulting aniline (B41778) derivative opens up a vast array of subsequent reactions. It can be acylated to form amides, react with sulfonyl chlorides to produce sulfonamides, or undergo diazotization to yield a highly reactive diazonium salt. Diazonium salts are exceptionally useful intermediates that can be converted into a wide range of substituents, a process essential for the synthesis of many complex organic structures. libretexts.org The combination of these reactive sites makes this compound a valuable precursor for multi-step syntheses of elaborate molecules and diverse heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene, and how do reaction conditions influence product yield?

  • Methodological Answer : Common synthetic approaches involve sequential functionalization of the benzene ring. For example, nitration and chlorination steps can be optimized using reagents like thionyl chloride (for chlorination) and nitric acid (for nitration). Solvent choice (e.g., dichloromethane, benzene) and temperature (0–50°C) significantly impact selectivity and yield. Evidence from analogous compounds shows that refluxing with thionyl chloride in benzene for 4 hours achieves high conversion, while lower temperatures (0–20°C) minimize side reactions . Characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity.

Q. How is the regiochemistry of substituents confirmed in nitroaromatic compounds like this compound?

  • Methodological Answer : Regiochemical assignment relies on spectroscopic techniques. 1^1H and 13^13C NMR can differentiate substituent positions based on coupling patterns and chemical shifts. For example, the methoxy group’s deshielding effect and nitro group’s electron-withdrawing nature produce distinct splitting in aromatic proton signals. Single-crystal X-ray diffraction, as demonstrated in studies of structurally similar hydrazides, provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro) influence the reactivity of the benzene ring in electrophilic substitution reactions?

  • Methodological Answer : The nitro group directs incoming electrophiles to meta and para positions due to its strong electron-withdrawing nature. In this compound, steric and electronic effects from the methyl and methoxy groups further modulate reactivity. Computational modeling (e.g., DFT) can predict preferred reaction sites, while experimental validation via halogenation or sulfonation reactions assesses actual pathways. Comparative studies with analogues like 1,4-difluoro-2-methyl-5-nitrobenzene highlight substituent-dependent regioselectivity .

Q. What methodologies are effective in resolving contradictions in reported reaction yields or byproduct formation for this compound?

  • Methodological Answer : Discrepancies in synthetic data often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic Design of Experiments (DoE) can isolate critical factors. For example, HPLC or GC-MS analysis identifies byproducts, while kinetic studies (e.g., time-resolved NMR) track intermediate formation. Evidence from conflicting chlorination protocols (e.g., thionyl chloride vs. oxalyl chloride) underscores the need for rigorous reproducibility checks .

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

  • Methodological Answer : Scalability requires balancing efficiency and safety. Continuous-flow reactors may improve heat dissipation during exothermic nitration steps. Catalyst screening (e.g., Lewis acids like FeCl3_3) can accelerate reaction rates. Solvent recycling (e.g., dichloromethane recovery) reduces costs. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.